4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:
Electrophilic Aromatic Substitution (EAS): This involves the reaction of 4-methoxybenzaldehyde with trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Nucleophilic Substitution: Another method involves the reaction of 4-methoxybenzaldehyde with trifluoroethyl chloride in the presence of a base, such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Trifluoroethyl chloride (CF₃CH₂Cl) with potassium carbonate (K₂CO₃) in acetone.
Major Products Formed:
Oxidation: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the trifluoroethoxy group.
2,2,2-Trifluoroethanol: Similar functional group but lacks the benzene ring.
4-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid: Oxidized form of the compound.
Uniqueness: 4-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to its combination of methoxy and trifluoroethoxy groups, which impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-3-2-7(5-14)9(4-8)16-6-10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYTEPBZVZVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.